![molecular formula C19H22N4O B12911696 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide CAS No. 89459-44-9](/img/structure/B12911696.png)

9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

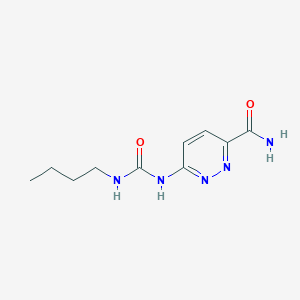

9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide: is a synthetic organic compound belonging to the class of acridines. Acridines are known for their planar tricyclic structure, which consists of two benzene rings joined by a pyridine ring. This compound is an inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 9-amino-DACA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide typically involves the following steps:

Starting Material: The synthesis begins with acridine, which undergoes nitration to form 9-nitroacridine.

Reduction: The nitro group is then reduced to an amino group, resulting in 9-aminoacridine.

Carboxylation: The amino group is further reacted with a carboxylating agent to introduce the carboxamide group at the 4-position.

Alkylation: Finally, the compound is alkylated with 3-(dimethylamino)propyl chloride to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products:

Oxidation: Products include nitroso and nitro derivatives.

Reduction: Products include primary and secondary amines.

Substitution: Products vary depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry:

DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, making it useful in studying DNA interactions.

Biology:

Antitumor Research: Although the compound itself is inactive, its derivatives are studied for their potential antitumor properties.

Medicine:

Drug Development: The compound serves as a scaffold for developing new drugs targeting DNA.

Industry:

Mecanismo De Acción

The primary mechanism of action of 9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide involves DNA intercalation . The planar structure of the compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription . The compound’s dimethylamino group interacts with the major groove of DNA, further stabilizing the intercalated complex .

Comparación Con Compuestos Similares

N-[2-(Dimethylamino)Ethyl]Acridine-4-Carboxamide (DACA): An active antitumor agent with a similar structure.

9-Amino-DACA: Another derivative with antitumor properties.

Acridine Orange: A fluorescent dye used in cell biology.

Uniqueness:

Structural Features: The presence of the 3-(dimethylamino)propyl group distinguishes it from other acridine derivatives.

Inactivity: Unlike its active derivatives, this compound is inactive, making it a useful control in biological studies.

Propiedades

Número CAS |

89459-44-9 |

|---|---|

Fórmula molecular |

C19H22N4O |

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

9-amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide |

InChI |

InChI=1S/C19H22N4O/c1-23(2)12-6-11-21-19(24)15-9-5-8-14-17(20)13-7-3-4-10-16(13)22-18(14)15/h3-5,7-10H,6,11-12H2,1-2H3,(H2,20,22)(H,21,24) |

Clave InChI |

VNWAULKXOPRJEL-UHFFFAOYSA-N |

SMILES canónico |

CN(C)CCCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

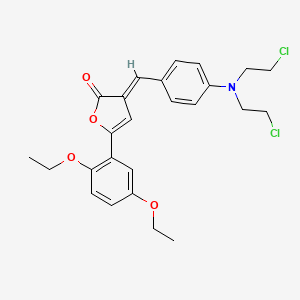

![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)

![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)

![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)